

# An In-depth Technical Guide to (S)-2-Amino-4-bromobutanoic acid hydrobromide

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## Compound of Interest

Compound Name: 2-Amino-4-bromobutanoic acid  
hydrobromide

Cat. No.: B1283170

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CAS Number: 15159-65-6

This technical guide provides a comprehensive overview of (S)-**2-Amino-4-bromobutanoic acid hydrobromide**, a key chiral intermediate in the synthesis of various biologically significant molecules. Designed for researchers, scientists, and professionals in drug development, this document details the compound's physicochemical properties, experimental protocols for its synthesis and analysis, and its pivotal role in advanced biochemical research.

## Physicochemical Properties

(S)-**2-Amino-4-bromobutanoic acid hydrobromide** is a white crystalline powder.<sup>[1][2]</sup> Its chemical structure and key properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>9</sub> Br <sub>2</sub> NO <sub>2</sub>	[3]
Molecular Weight	262.93 g/mol	[3][4]
Melting Point	189 °C (decomposes)	[5][6]
Optical Activity	[α] <sub>D</sub> <sup>20</sup> +16°, c = 1 in methanol	[5][6]
Solubility	Soluble in water and methanol.	[7]
Synonyms	(S)-(+)-2-Amino-4-bromobutyric acid hydrobromide, L(+)-2-Amino-4-bromobutyric acid hydrobromide	[1][2][3]

## Synthesis and Purification

(S)-2-Amino-4-bromobutanoic acid hydrobromide is commonly synthesized from readily available chiral precursors such as L-methionine or L-homoserine. The synthesis generally involves the substitution of a leaving group at the γ-carbon with a bromide ion.

### Synthesis from L-Methionine

A multi-step synthesis starting from L-methionine involves methylation, hydrolysis, dehydration to form a lactone, and subsequent ring-opening with hydrobromic acid.[1]

\*Experimental Protocol: A detailed, multi-step experimental protocol starting from L-methionine has been described. This "two-pot" reaction begins with the methylation of 50.0g of L-methionine in a solution of purified water and methanol, using methyl iodide as the methylating agent, stirred at room temperature for 24 hours. The reaction's progress is monitored using thin-layer chromatography (TLC). Following the separation of the methyl iodide phase, sodium carbonate is introduced to the aqueous phase, which is then heated to distill off the methanol and proceed with the reaction for 6 hours. After cooling, concentrated hydrochloric acid and 30% hydrogen peroxide are added, with the reaction mixture being stirred at room temperature for 20 minutes. The resulting solution is then extracted with ethyl acetate to remove residual iodine. The aqueous solution is refluxed for 4 hours and then concentrated. The resulting solid

is extracted with absolute ethanol using a Soxhlet extractor, and the extract is concentrated to yield the intermediate product.<sup>[1]</sup>

## Synthesis from L-Homoserine

A more direct approach involves the reaction of L-homoserine with a hydrobromic acid solution.

\*Experimental Protocol: In a sealed 100 mL tube, 1.19 g of L-homoserine (10 mmol) is reacted with 16 mL of a 33% solution of hydrogen bromide in acetic acid. The mixture is heated in an oil bath at 75°C for 6 hours. After cooling to room temperature, the solution is concentrated under reduced pressure to remove excess acid, yielding the crude product.<sup>[1]</sup>

## Purification

The crude product from either synthetic route can be purified by column chromatography.

\*Experimental Protocol: The crude (S)-**2-Amino-4-bromobutanoic acid hydrobromide** is dissolved in a minimal amount of a suitable solvent and loaded onto a silica gel column. The product is eluted using a mixture of hexane and ethyl acetate (1:1 v/v).<sup>[1]</sup> The fractions containing the pure product, as determined by TLC, are combined and the solvent is evaporated under reduced pressure to yield a white crystalline powder.<sup>[1]</sup>

## Analytical Characterization

The identity and purity of (S)-**2-Amino-4-bromobutanoic acid hydrobromide** are typically confirmed using a combination of spectroscopic and chromatographic techniques.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful tool for the structural confirmation of the compound and for monitoring the progress of synthetic reactions.<sup>[5]</sup>

Chemical Shift (ppm)	Multiplicity	Assignment
~8.45	broad s	-NH <sub>3</sub> <sup>+</sup>
~4.01	t	α-CH
~3.6-3.7	m	γ-CH <sub>2</sub>
~2.35	m	β-CH <sub>2</sub>

Note: The exact chemical shifts may vary depending on the solvent and concentration.

## High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is essential for determining the enantiomeric purity of (S)-**2-Amino-4-bromobutanoic acid hydrobromide**. While a specific, validated method for this compound is not widely published, a general approach for similar halogenated amino acids can be adapted. [\[5\]](#)

Parameter	Illustrative Value
Column	Chiral Stationary Phase (e.g., Teicoplanin-based)
Mobile Phase	0.1% Formic Acid in Water/Methanol (70:30, v/v)
Flow Rate	0.5 mL/min
Column Temperature	25 °C
Detection	UV at 210 nm
Expected Resolution (Rs)	> 2.0 between (S) and (R) enantiomers

## Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The presence of two bromine atoms results in a characteristic isotopic pattern that aids in its identification. [\[5\]](#)

Parameter	Expected Value
Ionization Mode	Electrospray Ionization (ESI)
Expected [M+H] <sup>+</sup>	m/z ~262.9, with a characteristic Br <sub>2</sub> isotopic pattern

## Applications in Research and Drug Development

(S)-2-Amino-4-bromobutanoic acid hydrobromide is a versatile synthetic intermediate, primarily utilized for the preparation of unnatural amino acids and other bioactive molecules.<sup>[5]</sup>

## Synthesis of S-Adenosyl-L-methionine (SAM) Analogues

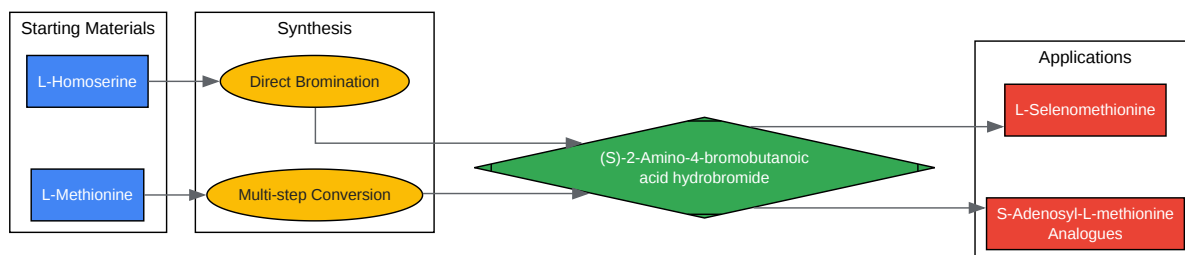
This compound is a crucial precursor in the chemical synthesis of S-adenosyl-L-methionine (SAM) and its nitrogen analogues.<sup>[1]</sup> SAM is a universal methyl donor in numerous biological methylation reactions, playing a vital role in the regulation of various cellular processes.<sup>[8]</sup>

## Synthesis of L-Selenomethionine

(S)-2-Amino-4-bromobutanoic acid hydrobromide is also used to prepare L-selenomethionine.<sup>[1]</sup> L-selenomethionine is an important selenoamino acid with antioxidant properties and is used to incorporate selenium into proteins for structural studies using X-ray crystallography.<sup>[3][4]</sup>

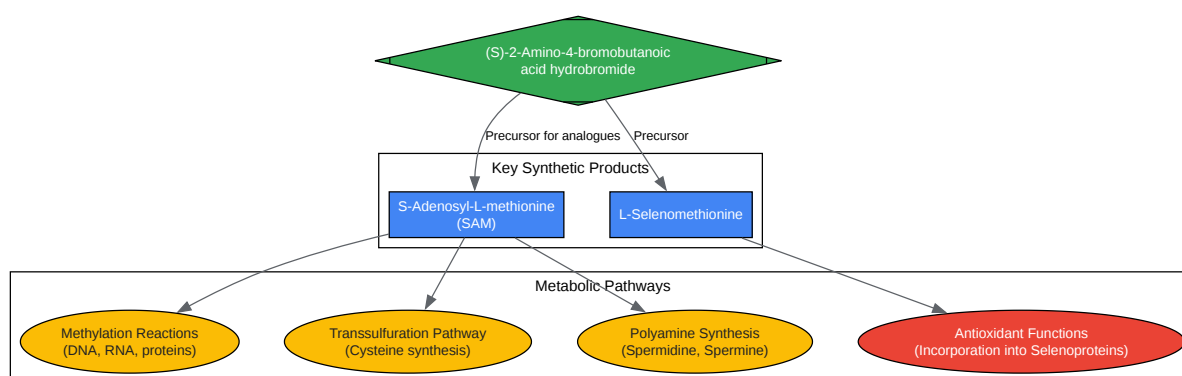
## Experimental and Metabolic Workflows

The following diagrams illustrate the synthetic utility of (S)-2-Amino-4-bromobutanoic acid hydrobromide and its connection to key metabolic pathways.



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Caption: Synthetic routes to and applications of (S)-2-Amino-4-bromobutanoic acid hydrobromide.



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Caption: Metabolic relevance of molecules derived from (S)-2-Amino-4-bromobutanoic acid hydrobromide.

## Safety and Handling

(S)-2-Amino-4-bromobutanoic acid hydrobromide is classified as a warning-level hazardous substance. It is known to cause skin and serious eye irritation, and may cause respiratory irritation.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[6] It should be stored at room temperature in a dry, well-ventilated place.[4]

This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Users should consult relevant safety data sheets (SDS) and established laboratory safety protocols before handling this chemical.

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